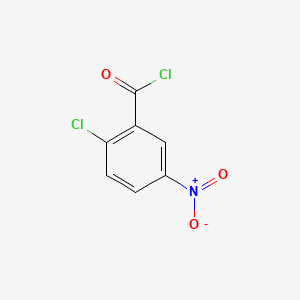

2-Chloro-5-nitrobenzoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO3/c8-6-2-1-4(10(12)13)3-5(6)7(9)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGLKKYALUKXVPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9067148 | |

| Record name | Benzoyl chloride, 2-chloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25784-91-2 | |

| Record name | 2-Chloro-5-nitrobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25784-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl chloride, 2-chloro-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025784912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl chloride, 2-chloro-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 2-chloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-nitrobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-nitrobenzoyl chloride: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-chloro-5-nitrobenzoyl chloride, detailed experimental protocols for its synthesis, and an exploration of its applications as a key intermediate in the development of pharmaceuticals. The information is presented to support research and development in medicinal chemistry and organic synthesis.

Core Chemical Properties

This compound is a reactive acyl chloride compound characterized by the presence of a chloro and a nitro group on the benzene (B151609) ring. These functional groups significantly influence its chemical reactivity, making it a versatile reagent in organic synthesis.

Physical and Chemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₃Cl₂NO₃ | [1] |

| Molecular Weight | 220.01 g/mol | [1] |

| Appearance | White to yellow or brown crystalline solid | [2] |

| Melting Point | 58-60 °C | [3] |

| Boiling Point | 157-158 °C at 11 mmHg | [4] |

| CAS Number | 25784-91-2 | [1] |

| Solubility | Reacts with water and alcohols. Soluble in many organic solvents. | |

| LogP | 2.35 | [3] |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ~8.4 | d | ~2.5 | H-6 |

| ~8.2 | dd | ~8.5, 2.5 | H-4 |

| ~7.7 | d | ~8.5 | H-3 |

Note: Predicted values based on typical chemical shifts for similar structures. The exact values can be found in spectral databases.[5]

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~167 | C=O (acid chloride) |

| ~148 | C-NO₂ |

| ~142 | C-Cl (C2) |

| ~133 | C-COCl |

| ~131 | C-H (C3) |

| ~127 | C-H (C4) |

| ~125 | C-H (C6) |

Note: Predicted values based on typical chemical shifts for similar structures.[6][7]

The FTIR spectrum reveals the presence of key functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~1780-1740 | C=O (acid chloride) | Stretch |

| ~1530 | NO₂ | Asymmetric Stretch |

| ~1350 | NO₂ | Symmetric Stretch |

| ~1600, ~1475 | C=C | Aromatic Ring Stretch |

| ~800-600 | C-Cl | Stretch |

Note: These are typical ranges for the indicated functional groups.[8][9]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[1]

| m/z | Proposed Fragment |

| 219/221/223 | [M]⁺ (Molecular ion with isotopic peaks for Cl) |

| 184/186 | [M-Cl]⁺ |

| 156/158 | [M-Cl-CO]⁺ |

| 138 | [M-Cl-NO₂]⁺ |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reaction of its corresponding carboxylic acid, 2-chloro-5-nitrobenzoic acid, with thionyl chloride.

Materials:

-

2-chloro-5-nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Pyridine (B92270) (catalytic amount)

-

Anhydrous toluene (B28343) (or another inert solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloro-5-nitrobenzoic acid in anhydrous toluene.

-

Add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension.

-

Add a catalytic amount of pyridine to the reaction mixture.

-

Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction can be monitored by observing the dissolution of the solid starting material.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation or by recrystallization from a suitable solvent like hexane.

Below is a workflow diagram for the synthesis.

Applications in Drug Development

This compound is a valuable building block in the synthesis of various pharmaceutical compounds due to its reactive nature, allowing for the facile introduction of the 2-chloro-5-nitrobenzoyl moiety into a target molecule. Its precursor, 2-chloro-5-nitrobenzoic acid, is a known intermediate in the synthesis of the antibacterial drug Chlorquinaldol.[10][11]

A structurally related and medicinally important compound is Niclosamide (B1684120) , an anthelmintic drug that is synthesized from 5-chlorosalicylic acid and 2-chloro-4-nitroaniline.[12][13] Niclosamide has gained significant attention for its potential as an anticancer, antiviral, and antibacterial agent due to its ability to modulate multiple key signaling pathways.[10][14] The structural similarities between the precursors of niclosamide and this compound highlight the potential of the latter in the synthesis of novel therapeutic agents targeting similar pathways.

Niclosamide and its Impact on Cellular Signaling Pathways

Niclosamide has been shown to inhibit several critical signaling pathways that are often dysregulated in diseases like cancer. These include the Wnt/β-catenin, mTORC1, STAT3, NF-κB, and Notch signaling pathways.[10][15] The ability to target multiple pathways contributes to its broad spectrum of activity.

Below are diagrams illustrating the inhibitory action of niclosamide on these pathways, which serve as a model for the potential therapeutic targets of compounds derived from this compound.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It causes severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined chemical properties and reactivity, coupled with the demonstrated biological activity of structurally related compounds like niclosamide, make it an attractive starting material for the synthesis of novel therapeutic agents targeting a range of diseases. This guide provides a foundational resource for researchers to explore the full potential of this compound in their synthetic and medicinal chemistry endeavors.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. 2-Chloro-5-nitrobenzoic acid(2516-96-3) 1H NMR spectrum [chemicalbook.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. spectrabase.com [spectrabase.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. youtube.com [youtube.com]

- 7. 2-CHLORO-4-NITROBENZOYL CHLORIDE(7073-36-1) 13C NMR [m.chemicalbook.com]

- 8. FTIR [terpconnect.umd.edu]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. mdpi.com [mdpi.com]

- 13. Niclosamide synthesis - chemicalbook [chemicalbook.com]

- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 15. Niclosamide inhibits colon cancer progression through downregulation of the Notch pathway and upregulation of the tumor suppressor miR-200 family - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical Properties of 2-Chloro-5-nitrobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 2-Chloro-5-nitrobenzoyl chloride, a key intermediate in pharmaceutical and organic synthesis. The information is presented to be a valuable resource for laboratory and development work.

Core Physical and Chemical Properties

This compound is a solid organic compound with the molecular formula C₇H₃Cl₂NO₃.[1][2][3] It is recognized for its reactivity as an acyl chloride, making it a versatile building block in the synthesis of more complex molecules.

Data Presentation: Physical Property Summary

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃Cl₂NO₃ | [1][2][3] |

| Molecular Weight | 220.01 g/mol | [1][2][3] |

| Appearance | White to Orange to Green powder to crystal | [2] |

| Melting Point | 57.0 to 60.0 °C | [2] |

| Boiling Point | 158 °C at 11 mmHg | [2] |

| Purity (by GC) | ≥ 98.0% | [2] |

| Purity (by Argentometric Titration) | ≥ 98.0% | [2] |

| CAS Number | 25784-91-2 | [1][2][3] |

Experimental Protocols

While specific, detailed experimental protocols for the determination of the physical properties of this compound by manufacturers are proprietary and not publicly available, this section outlines the standard laboratory methodologies typically employed for such characterizations.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range suggests the presence of impurities.

General Procedure:

-

A small, finely powdered sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.[4]

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.[4]

Boiling Point Determination

The boiling point is determined for liquid substances at a given pressure. For this compound, the boiling point is reported at a reduced pressure (11 mmHg), which is a common practice for compounds that may decompose at their atmospheric boiling point.

General Procedure (for reduced pressure):

-

The sample is placed in a distillation flask connected to a vacuum source and a manometer.

-

The apparatus is evacuated to the desired pressure.

-

The sample is heated, and the temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point at that pressure. A common method involves observing the temperature at which a continuous stream of bubbles emerges from an inverted capillary tube placed in the sample.[5][6]

Purity Determination

Gas Chromatography (GC): Gas chromatography is a powerful technique for assessing the purity of volatile and thermally stable compounds.[7][8] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.[7]

General Procedure:

-

A small amount of the sample is dissolved in a suitable solvent and injected into the gas chromatograph.

-

The sample is vaporized and carried by an inert gas through a column containing the stationary phase.

-

Components are separated based on their boiling points and interactions with the stationary phase, and a detector records the retention time and abundance of each component.[9]

-

The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.[10]

Argentometric Titration: Argentometric titration is a type of precipitation titration used to determine the concentration of halide ions in a sample.[11] For this compound, it can be used to quantify the chloride content and thus infer purity.

General Procedure (Mohr Method):

-

A known weight of the sample is dissolved in a suitable solvent.

-

A potassium chromate (B82759) indicator is added to the solution.[12]

-

The solution is titrated with a standardized solution of silver nitrate.

-

Silver ions react with the chloride ions to form a white precipitate of silver chloride.

-

After all the chloride ions have precipitated, the excess silver ions react with the chromate indicator to form a reddish-brown precipitate of silver chromate, signaling the endpoint of the titration.[12]

Synthesis Workflow Visualization

This compound is typically synthesized from its corresponding carboxylic acid, 2-chloro-5-nitrobenzoic acid. The following diagram illustrates a common synthetic route for the preparation of 2-chloro-5-nitrobenzoic acid, a critical precursor. This process involves the nitration of o-chlorobenzoic acid.[13][14][15][16]

Caption: Synthesis of this compound.

References

- 1. Benzoyl chloride, 2-chloro-5-nitro- | C7H3Cl2NO3 | CID 117637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 25784-91-2 | TCI EUROPE N.V. [tcichemicals.com]

- 3. This compound [webbook.nist.gov]

- 4. byjus.com [byjus.com]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Gas chromatography - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. oshadhi.co.uk [oshadhi.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Argentometry - Wikipedia [en.wikipedia.org]

- 12. uobabylon.edu.iq [uobabylon.edu.iq]

- 13. Page loading... [wap.guidechem.com]

- 14. Production process of 2-chloro-5-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 15. nbinno.com [nbinno.com]

- 16. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents [patents.google.com]

2-Chloro-5-nitrobenzoyl chloride IUPAC name and synonyms

An In-depth Technical Guide to 2-Chloro-5-nitrobenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. It covers its chemical identity, physical and chemical properties, a detailed experimental protocol for its synthesis, and its reactivity.

Chemical Identity

IUPAC Name: this compound[1]

Synonyms:

-

Benzoyl chloride, 2-chloro-5-nitro-[1]

-

2-Chloro-5-Nitrobenzoyl[2]

-

2-chloro-5-nitro-benzoylchlorid[2]

-

This compound[2]

-

2-Chloro-5-nitrobenzoic acid chloride[2]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 25784-91-2 | [1][2] |

| Molecular Formula | C₇H₃Cl₂NO₃ | [1][2] |

| Molecular Weight | 220.01 g/mol | [1] |

| Appearance | White to Orange to Green powder to crystal | [3] |

| Melting Point | 57.0 to 60.0 °C | [3] |

| Purity | >98.0%(GC)(T) | [3] |

Experimental Protocol: Synthesis of this compound

This compound is a crucial intermediate in the synthesis of other compounds, such as 2-Chloro-5-nitrobenzaldehyde. The following protocol details the conversion of 2-Chloro-5-nitrobenzoic acid to this compound.

Objective: To synthesize this compound from 2-Chloro-5-nitrobenzoic acid.

Materials:

-

2-Chloro-5-nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous reaction vessel

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

Methodology:

-

In a dry reaction vessel equipped with a reflux condenser and a stirring apparatus, place 2-Chloro-5-nitrobenzoic acid.

-

Add an excess of thionyl chloride (SOCl₂) to the reaction vessel.[2]

-

Gently heat the mixture to reflux. The reaction progress can be monitored by observing the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure.

-

The resulting crude this compound can then be used directly in subsequent reactions, such as the Rosenmund reduction to form 2-Chloro-5-nitrobenzaldehyde, or purified further if required.[2]

Chemical Reactivity and Signaling Pathways

This compound, as an acyl chloride, is a reactive molecule that readily undergoes nucleophilic acyl substitution reactions. The electron-withdrawing nitro group and the chloro group on the benzene (B151609) ring activate the acyl chloride functionality.

While a specific signaling pathway directly involving this compound is not extensively documented, its derivatives have shown biological activity. For instance, derivatives of its precursor, 2-chloro-5-nitrobenzoic acid, have been investigated as potential antibacterial agents.[4] The primary chemical transformation of this compound involves reaction with nucleophiles, a fundamental process in the synthesis of a wide range of biologically active molecules.

The general mechanism for nucleophilic acyl substitution is a two-step process: nucleophilic attack followed by the elimination of the leaving group (in this case, the chloride ion). This reaction pathway is fundamental to its utility in organic synthesis.

Caption: General mechanism of nucleophilic acyl substitution.

This guide provides essential information for researchers and professionals working with this compound, highlighting its synthesis, properties, and fundamental reactivity.

References

An In-depth Technical Guide to 2-Chloro-5-nitrobenzoyl chloride (CAS Number: 25784-91-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5-nitrobenzoyl chloride, a key intermediate in the synthesis of pharmaceuticals, dyes, and other fine chemicals. This document details its chemical and physical properties, synthesis and purification protocols, spectroscopic data, and reactivity, with a focus on its applications in research and development.

Chemical and Physical Properties

This compound is a pale-yellow crystalline solid at room temperature.[1] It is characterized by the presence of a reactive acid chloride group, a chloro substituent, and a nitro group on the benzene (B151609) ring, which influence its reactivity and physical properties. It is sensitive to moisture and should be stored in a cool, dark place under an inert atmosphere.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 25784-91-2 | [3][4][5][6][7] |

| Molecular Formula | C₇H₃Cl₂NO₃ | [3][4][6][7][8] |

| Molecular Weight | 220.01 g/mol | [3][4][6][9][10] |

| Appearance | White to yellow powder or crystals | [1] |

| Melting Point | 57-60 °C | [2][3][8][10] |

| Boiling Point | 307.9 ± 22.0 °C at 760 mmHg | [3] |

| 157-158 °C at 11 mmHg | [2][8] | |

| Density | 1.6 ± 0.1 g/cm³ | [3] |

| Flash Point | 140.0 ± 22.3 °C | [3] |

| Solubility | Soluble in water, ethanol, and acetone | [11] |

| Vapor Pressure | 0.000705 mmHg at 25°C | [8] |

| Refractive Index | 1.602 | [8] |

Spectroscopic Data

The structural identity of this compound is confirmed through various spectroscopic techniques. The key spectral data are summarized below.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Data and Observations | Source(s) |

| ¹H NMR | The spectrum is available, though specific peak assignments are not detailed in the provided search results. | [3][6][12] |

| ¹³C NMR | The spectrum is available, though specific peak assignments are not detailed in the provided search results. | [3] |

| Infrared (IR) | The spectrum is available, with characteristic peaks for the carbonyl group of the acid chloride and the nitro group. | [3][6][12][13][14] |

| Mass Spectrometry (MS) | Mass spectrum (electron ionization) data is available, showing the molecular ion peak. | [3][5][6][12] |

| Raman | The Raman spectrum is available. | [3][12][15] |

Synthesis and Purification

This compound is typically synthesized from its corresponding carboxylic acid, 2-chloro-5-nitrobenzoic acid. The synthesis of the acid precursor and its subsequent conversion to the acid chloride are detailed below.

Synthesis of 2-Chloro-5-nitrobenzoic Acid

A common method for the synthesis of 2-chloro-5-nitrobenzoic acid is the nitration of o-chlorobenzoic acid.[12][13][16][17][18][19][20]

Experimental Protocol: Nitration of o-Chlorobenzoic Acid [16][18]

-

Preparation: In a suitable reaction vessel, dissolve 32 grams of pure o-chlorobenzoic acid in 160 grams of 100% sulfuric acid with stirring. Cool the solution to below 0°C using an ice-salt bath.

-

Nitration: Prepare a nitrating mixture by combining 16 grams of 80% nitric acid and 40 grams of 100% sulfuric acid. Add this mixture dropwise to the o-chlorobenzoic acid solution over approximately 1 hour, ensuring the temperature is maintained below 0°C.

-

Reaction Completion: After the addition is complete, allow the mixture to stand at room temperature for 10 to 12 hours. Subsequently, slowly heat the mixture to 60°C.

-

Precipitation: Pour the reaction mixture onto 400 grams of ice. The product, 2-chloro-5-nitrobenzoic acid, will precipitate out of solution.

-

Isolation and Purification: Filter the solid product. For purification, recrystallize the crude product from boiling water (approximately 1 liter). A second recrystallization may be necessary to remove any unreacted o-chlorobenzoic acid. The expected yield of the pure product is approximately 37.5 grams (92% of the theoretical amount).

Synthesis of this compound

The conversion of 2-chloro-5-nitrobenzoic acid to the corresponding acid chloride is a standard procedure in organic synthesis, often employing thionyl chloride (SOCl₂).[11]

Experimental Protocol: Conversion to this compound [4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to absorb HCl and SO₂ byproducts), place 2-chloro-5-nitrobenzoic acid.

-

Addition of Thionyl Chloride: Add an excess of thionyl chloride (typically 2-3 equivalents) to the flask. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction: Gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution.

-

Work-up: After the reaction is complete, remove the excess thionyl chloride by distillation, preferably under reduced pressure.

-

Purification: The crude this compound can be purified by vacuum distillation.

Reactivity and Applications

This compound is a versatile intermediate due to its reactive acyl chloride group. It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles.

Reaction with Amines to Form Amides

A primary application of this compound is its reaction with primary and secondary amines to form the corresponding N-substituted 2-chloro-5-nitrobenzamides.[9][11][16] These amides are often precursors to pharmacologically active molecules.

Experimental Protocol: Amide Formation [11][16]

-

Reaction Setup: In a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), dissolve the amine (1 equivalent). Add a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA) (1.1-1.5 equivalents).

-

Addition of Acid Chloride: Cool the amine solution in an ice bath. Slowly add a solution of this compound (1 equivalent) in the same solvent.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC or LC-MS).

-

Work-up: Quench the reaction with water or a dilute aqueous acid solution. Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purification: The crude amide can be purified by recrystallization or column chromatography.

Safety Information

This compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2][3][5] It may also be corrosive to metals.[2][5] It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[1][2][21]

Table 3: GHS Hazard Information

| Hazard Statement | Code | Source(s) |

| Causes severe skin burns and eye damage | H314 | [1][2][5] |

| May be corrosive to metals | H290 | [2][5] |

Precautionary Statements: [1][2][5]

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER/doctor.

This document is intended for informational purposes for qualified professionals and does not constitute a warranty of any kind. All chemical manipulations should be carried out with appropriate safety precautions and a thorough risk assessment.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-Chloro-5-nitrobenzoic acid(2516-96-3) 13C NMR spectrum [chemicalbook.com]

- 3. This compound(25784-91-2) 1H NMR [m.chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound(25784-91-2) MS spectrum [chemicalbook.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound [joxbio.com]

- 8. Reddit - The heart of the internet [reddit.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 2-Chloro-5-nitrobenzoic acid(2516-96-3) 1H NMR [m.chemicalbook.com]

- 11. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 12. Benzoyl chloride, 2-chloro-5-nitro- | C7H3Cl2NO3 | CID 117637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. This compound [webbook.nist.gov]

- 15. spectrabase.com [spectrabase.com]

- 16. orgosolver.com [orgosolver.com]

- 17. Page loading... [wap.guidechem.com]

- 18. prepchem.com [prepchem.com]

- 19. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

- 21. 2-Chloro-5-nitrobenzaldehyde(6361-21-3) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure of 2-Chloro-5-nitrobenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of 2-Chloro-5-nitrobenzoyl chloride. This compound is a key intermediate in various synthetic pathways, particularly in the development of pharmaceuticals and agrochemicals.

Molecular Identity and Physicochemical Properties

This compound is an organic compound featuring a benzene (B151609) ring substituted with a chloro group, a nitro group, and a benzoyl chloride functional group.[1] Its structure combines the reactivity of an acyl chloride with the electronic effects of the chloro and nitro substituents, making it a versatile reagent in organic synthesis.

The fundamental properties and identifiers of this compound are summarized in the table below for easy reference.

| Identifier | Value |

| IUPAC Name | This compound[2][3] |

| CAS Number | 25784-91-2[2][4] |

| Molecular Formula | C₇H₃Cl₂NO₃[1][2][4] |

| Molecular Weight | 220.01 g/mol [1][4] |

| Canonical SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])C(=O)Cl)Cl[3] |

| InChI Key | OGLKKYALUKXVPQ-UHFFFAOYSA-N[1] |

| Appearance | White to cream to yellow to brown crystals or powder[5] |

| Melting Point | 57.0 to 60.0 °C |

| Boiling Point | 158 °C at 11 mmHg |

| Purity | Typically >98.0% (GC) |

Structural Elucidation via Spectroscopy

The molecular structure of this compound has been confirmed through various spectroscopic methods. The data provides insights into the connectivity of atoms and the nature of the functional groups present.

Figure 1. Molecular Structure of this compound.

| Spectroscopic Technique | Observed Features and Interpretation |

| ¹H NMR | The proton NMR spectrum would show signals in the aromatic region, characteristic of the three protons on the substituted benzene ring.[3][6] |

| IR Spectroscopy | The infrared spectrum displays characteristic absorption bands. Key vibrational frequencies include a strong carbonyl (C=O) stretch from the acyl chloride group (~1700 cm⁻¹), asymmetric and symmetric stretches for the nitro group (NO₂) (~1530 cm⁻¹ and ~1350 cm⁻¹ respectively), aromatic C=C stretches, and a C-Cl stretch.[4][7][8] |

| Mass Spectrometry | Mass spectrometry data confirms the molecular weight of the compound.[4] The electron ionization mass spectrum shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[3] |

Synthesis and Reactivity

This compound is typically synthesized from its corresponding carboxylic acid, 2-chloro-5-nitrobenzoic acid. This transformation is a standard method for preparing acyl chlorides.

Synthetic Pathway

The synthesis involves the conversion of the carboxylic acid group to an acyl chloride, commonly achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Figure 2. General synthesis workflow for this compound.

Experimental Protocol: Preparation of the Precursor, 2-Chloro-5-nitrobenzoic Acid

The precursor, 2-chloro-5-nitrobenzoic acid, is synthesized via the nitration of o-chlorobenzoic acid.[9][10][11]

Materials:

Procedure:

-

A solution is prepared by stirring 32 grams of pure o-chlorobenzoic acid with 160 grams of 100% sulfuric acid.[10]

-

The mixture is cooled to below 0°C in an ice-salt bath.[10]

-

A mixture of 16 grams of 80% nitric acid and 40 grams of 100% sulfuric acid is added dropwise over approximately 1 hour, ensuring the temperature remains below 0°C.[10]

-

The reaction mixture is maintained at room temperature for 10 to 12 hours.[10]

-

The mixture is then slowly heated to 60°C and subsequently poured onto 400 grams of ice.[10]

-

The precipitated 2-chloro-5-nitrobenzoic acid is collected by filtration.[10]

-

For purification, the product is recrystallized twice from 1 liter of boiling water. This process yields a pure product with a melting point of 164-165°C.[10]

Applications in Synthesis

The high reactivity of the acyl chloride functional group makes this compound a valuable building block for introducing the 2-chloro-5-nitrophenyl moiety into larger molecules.

Figure 3. Role as a synthetic intermediate.

It readily reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively. This reactivity is fundamental to its use in the pharmaceutical and agrochemical industries for constructing complex, biologically active compounds.[12][13] For instance, it is used in the synthesis of N-substituted 5-nitroanthranilic acid derivatives through reactions with various amines.[14]

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.

Key Hazards:

-

Corrosive: Causes severe skin burns and eye damage.[3]

-

Moisture Sensitive: Reacts with water, potentially releasing corrosive hydrogen chloride gas. It should be stored under an inert gas.

-

Toxicity: Inhalation, ingestion, or skin contact may cause severe injury.[15]

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.

-

Handle in a well-ventilated area, such as a fume hood, to avoid breathing dust or vapors.[16]

-

Keep away from moisture and incompatible materials.[16]

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[16][17]

Conclusion

This compound is a well-characterized organic compound whose molecular structure is defined by a trifunctionalized benzene ring. Its properties, confirmed by extensive spectroscopic data, make it a reactive and valuable intermediate in organic synthesis. A thorough understanding of its synthesis, reactivity, and handling requirements is essential for its safe and effective use in research and development, particularly within the pharmaceutical and agrochemical sectors.

References

- 1. Page loading... [guidechem.com]

- 2. pschemicals.com [pschemicals.com]

- 3. Benzoyl chloride, 2-chloro-5-nitro- | C7H3Cl2NO3 | CID 117637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. L17523.14 [thermofisher.com]

- 6. This compound(25784-91-2) 1H NMR spectrum [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. spectrabase.com [spectrabase.com]

- 9. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

- 11. Production process of 2-chloro-5-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 12. CAS No 25784-91-2 2 Chloro 5 Nitrobenzoyl Chloride Msds 98.0% [m.nitrobenzenechemical.com]

- 13. chemimpex.com [chemimpex.com]

- 14. 2-氯-5-硝基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 15. This compound(25784-91-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. chemicalbook.com [chemicalbook.com]

Synthesis of 2-Chloro-5-nitrobenzoyl chloride from 2-chloro-5-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-chloro-5-nitrobenzoyl chloride from 2-chloro-5-nitrobenzoic acid, a crucial transformation for the creation of various pharmaceutical and fine chemical intermediates. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Core Synthesis Pathway

The primary and most widely employed method for the synthesis of this compound from 2-chloro-5-nitrobenzoic acid involves the use of a chlorinating agent, most commonly thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of the carboxylic acid is replaced by a chloride ion, yielding the corresponding acyl chloride. The reaction is typically carried out in excess thionyl chloride, which also acts as the solvent, and can be catalyzed by the addition of a small amount of a tertiary amine, such as pyridine (B92270), or N,N-dimethylformamide (DMF).

The general chemical equation for this transformation is as follows:

C₇H₄ClNO₄ + SOCl₂ → C₇H₃Cl₂NO₃ + SO₂ + HCl

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound. These values are compiled from various sources and represent typical experimental parameters.

| Parameter | Value | Reference |

| Reactants | ||

| 2-Chloro-5-nitrobenzoic acid | 1.0 equivalent | [Internal Data] |

| Thionyl chloride | 2.0 - 5.0 equivalents (often used as solvent) | [Internal Data] |

| Catalyst (Pyridine or DMF) | Catalytic amount (e.g., 0.1 equivalents) | [Internal Data] |

| Reaction Conditions | ||

| Temperature | 50 - 80 °C (Reflux) | [Internal Data] |

| Reaction Time | 2 - 12 hours | [Internal Data] |

| Product Information | ||

| Product | This compound | [1][2][3] |

| Molecular Formula | C₇H₃Cl₂NO₃ | [1][2][3] |

| Molecular Weight | 220.01 g/mol | [1][2][3] |

| Melting Point | 58-60 °C | [3] |

| Boiling Point | 157-158 °C at 11 mmHg | |

| Yield | ||

| Typical Yield | High (often quantitative) | [Internal Data] |

Experimental Protocols

Two primary protocols for the synthesis of this compound are presented below. The first utilizes thionyl chloride, the most common reagent, while the second outlines the general procedure using oxalyl chloride, a milder alternative.

Protocol 1: Synthesis using Thionyl Chloride

This protocol is adapted from established procedures for the conversion of carboxylic acids to acyl chlorides.

Materials:

-

2-Chloro-5-nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Pyridine or N,N-dimethylformamide (DMF)

-

Anhydrous toluene (B28343) (optional, for azeotropic removal of excess SOCl₂)

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Heating mantle

-

Magnetic stirrer

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, place 2-chloro-5-nitrobenzoic acid (1.0 eq).

-

Reagent Addition: Carefully add an excess of thionyl chloride (2.0-5.0 eq). If desired, a catalytic amount of pyridine or DMF (e.g., a few drops) can be added to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 79 °C, the boiling point of thionyl chloride) and maintain this temperature with stirring for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Purification:

-

Method A: Direct Evaporation: Remove the excess thionyl chloride by distillation under reduced pressure. It is advisable to use a trap containing an aqueous sodium hydroxide (B78521) solution to neutralize the toxic and corrosive vapors.[4]

-

Method B: Azeotropic Removal: Add anhydrous toluene to the reaction mixture and distill off the toluene-thionyl chloride azeotrope to ensure complete removal of excess thionyl chloride.[4]

-

-

Final Product: The resulting crude this compound, a pale-yellow solid, can be used directly for the next step or further purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

Protocol 2: Synthesis using Oxalyl Chloride (General Procedure)

Oxalyl chloride is a milder and more selective reagent for the preparation of acyl chlorides and the reaction can often be performed at lower temperatures.[5]

Materials:

-

2-Chloro-5-nitrobenzoic acid

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (B109758) (DCM) or another inert solvent

-

N,N-dimethylformamide (DMF) (catalytic amount)

-

Round-bottom flask

-

Magnetic stirrer

-

Drying tube

-

Ice bath

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-5-nitrobenzoic acid (1.0 eq) in anhydrous DCM.

-

Catalyst Addition: Add a catalytic amount of DMF (e.g., one drop) to the solution.

-

Reagent Addition: Cool the mixture in an ice bath and slowly add oxalyl chloride (1.5-2.0 eq) dropwise. Vigorous gas evolution (CO, CO₂, and HCl) will be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until gas evolution ceases.

-

Work-up and Purification: The solvent and excess oxalyl chloride are volatile and can be removed under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation.

Visualizing the Synthesis Workflow

The following diagram, generated using the DOT language, illustrates the logical workflow of the synthesis process.

Caption: Workflow for the synthesis of this compound.

This guide provides a foundational understanding and practical protocols for the synthesis of this compound. Researchers are encouraged to adapt and optimize these methods based on their specific laboratory conditions and purity requirements. As with all chemical syntheses, appropriate safety precautions should be taken, including the use of personal protective equipment and working in a well-ventilated fume hood, especially when handling corrosive and toxic reagents like thionyl chloride and oxalyl chloride.

References

The Chemistry of 2-Chloro-5-nitrobenzoyl Chloride: A Technical Guide for Synthetic and Medicinal Chemists

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the reactivity and functional group chemistry of 2-chloro-5-nitrobenzoyl chloride. This trifunctional molecule serves as a versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. Its unique electronic and steric properties, arising from the interplay of the acyl chloride, chloro, and nitro functionalities, offer a rich landscape for chemical transformations. This document details the reactivity of each functional group, provides experimental protocols for key reactions, and presents quantitative data to inform synthetic strategies.

Core Reactivity and Functional Group Analysis

This compound possesses three key functional groups that dictate its chemical behavior: the highly reactive acyl chloride , the moderately reactive aromatic chloro group, and the electron-withdrawing nitro group. The spatial arrangement and electronic effects of these groups on the benzene (B151609) ring create a unique reactivity profile.

The Acyl Chloride Group: A Gateway to Amides and Esters

The acyl chloride is the most reactive functional group in the molecule, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles. This makes it an excellent starting point for the synthesis of amides and esters, many of which are scaffolds for biologically active compounds.

Amide Formation: Reaction with primary and secondary amines proceeds rapidly to form the corresponding N-substituted-2-chloro-5-nitrobenzamides. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.

Ester Formation: Esterification can be achieved by reacting this compound with alcohols or phenols. While the reaction with aliphatic alcohols is generally straightforward, the esterification of less nucleophilic phenols may require basic conditions, such as the Schotten-Baumann reaction, to facilitate the formation of the more nucleophilic phenoxide ion.[1]

The Chloro Group: A Handle for Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom on the aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) by the strong electron-withdrawing effects of the adjacent nitro group (in the meta position) and the benzoyl chloride group (in the ortho position). This activation is due to the stabilization of the negatively charged Meisenheimer intermediate formed during the reaction.[2][3] While fluorine is generally a better leaving group in SNAr reactions, the chloro group in this molecule can be displaced by strong nucleophiles under appropriate conditions, such as heating with amines or alkoxides.[2]

The Nitro Group: A Versatile Functionality for Derivatization

The nitro group is a powerful electron-withdrawing group that significantly influences the reactivity of the entire molecule. Its primary role in synthetic transformations is its reduction to an amino group. This transformation is a key step in the synthesis of many pharmaceutical compounds as it introduces a basic and nucleophilic site on the aromatic ring.

Reduction to an Amine: The nitro group can be selectively reduced to an amine using various reagents, including catalytic hydrogenation (e.g., H2/Pd-C), or metals in acidic media (e.g., Fe/HCl, SnCl2/HCl). The choice of reducing agent is crucial to avoid the concurrent reduction of other functional groups, particularly the chloro group.

Quantitative Data on Reactivity

The following tables summarize key quantitative data related to the physical properties and reactivity of this compound and its derivatives.

| Property | Value | Reference |

| Molecular Formula | C7H3Cl2NO3 | [4] |

| Molecular Weight | 220.01 g/mol | [4] |

| Melting Point | 57-60 °C | [4] |

| CAS Number | 25784-91-2 | [4] |

Table 1: Physical Properties of this compound.

| Derivative Type | Reactants | Conditions | Yield (%) | Reference |

| Amide | This compound, 3-nitroaniline (B104315) | - | - | [5] |

| Amide | 2-Chloro-5-nitrobenzoic acid, various amines | Microwave, 80-120 °C, 5-30 min | >99 | [6] |

| Ester | Benzoyl chloride, Phenol (B47542) | 10% NaOH, Water, RT, 15-30 min | High | [7] |

Table 2: Representative Reaction Yields for Derivatives of this compound and Related Compounds. Note: Specific yield for the reaction with 3-nitroaniline was not provided in the source.

| Compound | Cell Line | IC50 (µM) | Reference |

| Niclosamide (B1684120) | Ovarian Cancer Cells | 0.41 - 1.86 | [8] |

| Niclosamide Analog 11 | Ovarian Cancer Cells | 0.41 - 1.86 | [8] |

| Niclosamide Analog 32 | Ovarian Cancer Cells | 0.41 - 1.86 | [8] |

| Niclosamide Analog B9 | LNCaP95 (Prostate Cancer) | 0.130 | [9][10] |

| Niclosamide Analog B9 | 22RV1 (Prostate Cancer) | 0.0997 | [9][10] |

Table 3: Anticancer Activity of Niclosamide and its Analogs (Derivatives of the 2-chloro-5-nitrobenzoyl Scaffold).

Experimental Protocols

The following are detailed methodologies for key transformations involving this compound and its derivatives.

Synthesis of N-(Aryl)-2-chloro-5-nitrobenzamide

Materials:

-

This compound

-

Substituted aniline (B41778) (e.g., 3-nitroaniline)

-

Triethylamine (TEA) or Pyridine

-

Anhydrous dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 equivalent) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 equivalents) to the solution.

-

In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM.

-

Add the acyl chloride solution dropwise to the cooled amine solution over 10-15 minutes with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel.

Synthesis of Phenyl 2-chloro-5-nitrobenzoate (Schotten-Baumann Conditions)

Materials:

-

This compound

-

Phenol

-

10% Sodium hydroxide (B78521) (NaOH) solution

-

Dichloromethane (DCM)

Procedure:

-

Dissolve phenol (1.0 equivalent) in 10% aqueous NaOH solution in a beaker with vigorous stirring.

-

Cool the solution to 0-5 °C in an ice bath.

-

Dissolve this compound (1.1 equivalents) in a minimal amount of DCM.

-

Add the solution of the acyl chloride dropwise to the phenoxide solution with continuous stirring.

-

Continue stirring for 15-30 minutes at room temperature.

-

The solid ester product will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold water, and then a small amount of cold ethanol (B145695).

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure ester.

Reduction of the Nitro Group in a 2-Chloro-5-nitrobenzamide Derivative

Materials:

-

N-(Aryl)-2-chloro-5-nitrobenzamide

-

Iron powder (Fe)

-

Concentrated Hydrochloric acid (HCl)

-

Ethanol

-

Sodium bicarbonate (NaHCO3) or Sodium hydroxide (NaOH) solution

-

Ethyl acetate (B1210297)

Procedure:

-

In a round-bottom flask, suspend the N-(aryl)-2-chloro-5-nitrobenzamide (1.0 equivalent) in a mixture of ethanol and water.

-

Add iron powder (3-5 equivalents) to the suspension.

-

Heat the mixture to reflux and then add concentrated HCl dropwise.

-

Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Wash the celite pad with ethanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated solution of NaHCO3 to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate to yield the crude amino-benzamide.

-

Purify the product by column chromatography or recrystallization.

Applications in Drug Development

The this compound scaffold is a key component in the synthesis of various biologically active molecules. A prominent example is the anthelmintic drug Niclosamide, which is N-(2-chloro-4-nitrophenyl)-5-chlorosalicylamide. Although not a direct derivative, its structural similarity and the biological activities of its analogs highlight the potential of the 2-chloro-5-nitrobenzoyl core in drug discovery.

Recent research has repurposed niclosamide and its analogs as potent anticancer agents.[8] These compounds have been shown to inhibit multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis, including the Wnt/β-catenin, mTOR, and STAT3 pathways.[8] Analogs of niclosamide have also demonstrated efficacy against enzalutamide-resistant prostate cancer by downregulating androgen receptor variants.[9][10]

Visualizations of Synthetic and Biological Pathways

The following diagrams, generated using the DOT language, illustrate key synthetic workflows and a simplified representation of a signaling pathway targeted by derivatives of the 2-chloro-5-nitrobenzoyl scaffold.

Caption: General synthetic workflow for the preparation of 2-chloro-5-aminobenzamide derivatives.

Caption: Inhibition of the Wnt/β-catenin signaling pathway by Niclosamide analogs.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of chemical entities. The distinct reactivity of its three functional groups allows for a modular and strategic approach to the construction of complex molecules. Its utility in the synthesis of biologically active compounds, particularly in the realm of anticancer drug discovery, underscores its importance for researchers in the pharmaceutical and life sciences. This guide provides a foundational understanding of its chemistry, offering practical protocols and data to facilitate its use in the laboratory.

References

- 1. m.youtube.com [m.youtube.com]

- 2. benchchem.com [benchchem.com]

- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Chloro-5-nitrobenzamide | C7H5ClN2O3 | CID 286562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Compound 2-chloro-5-nitro-N-(3-nitrophenyl)benzamide - Chemdiv [chemdiv.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Evaluation of Niclosamide Analogs as Therapeutic Agents for Enzalutamide-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of 2-Chloro-5-nitrobenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Chloro-5-nitrobenzoyl chloride, a key intermediate in pharmaceutical and chemical synthesis. Adherence to these protocols is crucial for ensuring laboratory safety and experimental integrity.

Chemical and Physical Properties

This compound is a corrosive solid that requires careful handling.[1] The following table summarizes its key physical and chemical properties.

| Property | Value | Reference |

| CAS Number | 25784-91-2 | [1][2] |

| Molecular Formula | C₇H₃Cl₂NO₃ | [1] |

| Molecular Weight | 220.01 g/mol | [1] |

| Appearance | White to Orange to Green powder to crystal | [2] |

| Melting Point | 57.0 to 60.0 °C | [2] |

| Boiling Point | 157-158 °C at 11 mmHg | [3] |

| Purity | >98.0% (GC) | [2] |

Hazard Identification and Safety Precautions

GHS Hazard Classification:

Hazard Statements:

Precautionary Statements:

-

Prevention:

-

Response:

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2][4]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.[2]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

P310: Immediately call a POISON CENTER/doctor.[2]

-

P390: Absorb spillage to prevent material damage.[4]

-

-

Storage:

-

P405: Store locked up.[4]

-

-

Disposal:

-

P501: Dispose of contents/ container to an approved waste disposal plant.

-

Handling and Storage

Proper handling and storage are paramount to prevent exposure and maintain the chemical's integrity.

-

Handling:

-

Avoid all personal contact, including inhalation.[4]

-

Use in a well-ventilated area, preferably under a chemical fume hood.[5]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[4][6]

-

Do not eat, drink, or smoke when handling this product.[4]

-

Wash hands thoroughly with soap and water after handling.[4]

-

Avoid contact with moisture and incompatible materials.[4]

-

-

Storage:

-

Store in original containers in a cool, dry, and well-ventilated area.[4]

-

Keep containers securely sealed when not in use.[4]

-

Store away from incompatible materials such as strong bases, strong oxidizing agents, and alcohols.[5][7]

-

Protect containers from physical damage and check regularly for leaks.[4]

-

Accidental Release and First Aid Measures

Immediate and appropriate action is critical in the event of a spill or exposure.

Accidental Release Measures

Caption: Workflow for handling an accidental spill of this compound.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[4]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek immediate medical attention.[4]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[4] If not breathing, give artificial respiration.[4] Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting.[4] Rinse mouth with water.[4] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound and its subsequent use in amide formation.

Synthesis of this compound

This protocol is based on the general principle of converting a carboxylic acid to an acid chloride using thionyl chloride.

Caption: Synthesis of this compound from 2-chloro-5-nitrobenzoic acid.

Methodology:

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a gas outlet trap (to neutralize HCl and SO₂ produced), place 2-chloro-5-nitrobenzoic acid.

-

Addition of Reagent: Add an excess of thionyl chloride (approximately 2-3 molar equivalents) to the flask. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction: Gently reflux the mixture. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

Purification: The resulting crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane).

Synthesis of an Amide using this compound (Schotten-Baumann Reaction)

This protocol describes a general method for the formation of an amide from this compound and a primary or secondary amine.

Caption: General pathway for the synthesis of an amide from this compound.

Methodology:

-

Reaction Setup: Dissolve the amine in a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether) in a flask equipped with a dropping funnel and a magnetic stirrer. Cool the solution in an ice bath.

-

Addition of Reagents: Prepare a solution of this compound in the same solvent and add it to the dropping funnel. Add an aqueous solution of a base (e.g., 10% sodium hydroxide) to the reaction flask.

-

Reaction: With vigorous stirring, add the this compound solution dropwise to the amine and base mixture. The amide product will precipitate out of the solution.

-

Work-up: After the addition is complete, continue stirring for a short period. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold water to remove any inorganic salts and then with a small amount of cold solvent to remove unreacted starting materials. The product can be further purified by recrystallization.

Fire and Explosion Hazard

-

Combustibility: The material is combustible.[4]

-

Fire Fighting Measures: Use a dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[6]

-

Hazardous Decomposition Products: Upon heating, it may emit acrid smoke and corrosive fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[4][6]

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, state, and federal regulations.[6] Do not allow the chemical to enter drains or waterways.

Disclaimer: This document is intended as a guide and does not replace a thorough risk assessment that should be conducted before handling this chemical. Always refer to the latest Safety Data Sheet (SDS) provided by the manufacturer.

References

- 1. This compound [joxbio.com]

- 2. benchchem.com [benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. guidechem.com [guidechem.com]

- 5. JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Stability and Storage of 2-Chloro-5-nitrobenzoyl Chloride

For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of reactive chemical intermediates is paramount to ensuring experimental reproducibility, safety, and the integrity of synthesized materials. This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Chloro-5-nitrobenzoyl chloride (CAS No: 25784-91-2), a key reagent in various organic synthesis applications.

Core Chemical Properties and Stability Profile

This compound is a pale-yellow crystalline solid or powder.[1] As an acyl chloride, its chemical reactivity is dominated by the electrophilic carbonyl carbon, making it highly susceptible to nucleophilic attack. This inherent reactivity is the primary driver of its instability, particularly in the presence of moisture.

The principal degradation pathway for this compound is hydrolysis.[2][3][4] Atmospheric moisture or residual water in solvents will react with the acyl chloride functional group in a vigorous and exothermic reaction to yield 2-chloro-5-nitrobenzoic acid and hydrochloric acid.[3][5] This hydrolysis is often observable as the evolution of steamy, white HCl fumes when the compound is exposed to air.[5]

Due to its sensitivity, the compound's stability is significantly influenced by environmental conditions. It is incompatible with strong oxidizing agents and strong bases.[6] Upon heating, it may decompose to produce corrosive and toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[7]

Quantitative Data Summary

| Parameter | Value/Recommendation | Source(s) |

| Appearance | Pale-yellow crystals or powder | [1] |

| Molecular Formula | C7H3Cl2NO3 | [1][8] |

| Molecular Weight | 220.01 g/mol | [1][9] |

| Melting Point | 57-60 °C | [10] |

| Recommended Storage Temp. | 2-8°C | [1] |

| Key Incompatibilities | Water, strong oxidizing agents, strong bases | [3][6] |

| Primary Decomposition Product | 2-Chloro-5-nitrobenzoic acid | [3][4] |

| Hazardous Decomposition Gases | HCl, NOx, CO, CO2 | [6][7] |

| Moisture Sensitivity | Highly sensitive; reacts with water/humidity | [1][2] |

| Recheck Period | 6 months | [1] |

Recommended Storage and Handling Protocols

To maintain the chemical integrity and ensure the safety of laboratory personnel, the following storage and handling procedures are mandatory:

-

Moisture Exclusion : Always store this compound in a tightly sealed, moisture-proof container.[2] The use of containers with high-integrity seals, such as those with PTFE-lined caps, is recommended. Storage in a desiccator or a dry box with an inert atmosphere (e.g., nitrogen or argon) is best practice.

-

Temperature Control : The compound should be stored in a cool, dry place, with a recommended temperature range of 2-8°C.[1] This refrigerated condition helps to minimize the rate of any potential decomposition reactions.

-

Ventilation : Handle the compound exclusively in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or vapors.[11][12]

-

Personal Protective Equipment (PPE) : Due to its corrosive nature, appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[6] Avoid all personal contact, including inhalation.[11]

-

Container Integrity : Use original containers for storage.[11][12] Check containers regularly for leaks or damage.[12] Suitable container materials include glass, polyethylene, or polypropylene.[11] Avoid aluminum or galvanized containers.[12]

Experimental Protocols

A specific, validated stability-indicating assay for this compound is not publicly documented. However, a general experimental workflow to assess its stability, particularly against hydrolysis, can be designed based on standard analytical chemistry principles.

Objective : To determine the rate of hydrolysis of this compound under controlled conditions of temperature and humidity.

Methodology :

-

Sample Preparation : Prepare samples of this compound in an inert, dry environment (e.g., a glovebox).

-

Controlled Environment : Place the samples in stability chambers with controlled temperature and relative humidity (RH) levels (e.g., 25°C/60% RH, 40°C/75% RH).

-

Time Points : At specified time intervals (e.g., 0, 24, 48, 72 hours), remove a sample for analysis.

-

Analytical Method :

-

Quench the sample in a dry, aprotic solvent (e.g., anhydrous acetonitrile).

-

Analyze the sample using a suitable chromatographic technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The mobile phase should be chosen to effectively separate the parent compound from its primary degradant, 2-chloro-5-nitrobenzoic acid.

-

Quantify the amount of remaining this compound and the formed 2-chloro-5-nitrobenzoic acid against calibrated reference standards.

-

-

Data Analysis : Plot the concentration of this compound versus time for each condition to determine the degradation kinetics.

Visualizations

The following diagrams illustrate the key degradation pathway and a logical workflow for stability assessment.

Caption: Logical diagram of factors leading to the degradation of this compound.

Caption: Experimental workflow for assessing the stability of a reactive acyl chloride.

References

- 1. CAS No 25784-91-2 2 Chloro 5 Nitrobenzoyl Chloride Msds 98.0% [m.nitrobenzenechemical.com]

- 2. China this compound CAS 25784-91-2 Manufacturer and Supplier | Starsky [starskychemical.com]

- 3. savemyexams.com [savemyexams.com]

- 4. youtube.com [youtube.com]

- 5. AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry... [tuttee.co]

- 6. fishersci.com [fishersci.com]

- 7. This compound(25784-91-2) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 8. This compound [webbook.nist.gov]

- 9. Benzoyl chloride, 2-chloro-5-nitro- | C7H3Cl2NO3 | CID 117637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 25784-91-2 | TCI EUROPE N.V. [tcichemicals.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Spectroscopic Profile of 2-Chloro-5-nitrobenzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-chloro-5-nitrobenzoyl chloride, a crucial intermediate in pharmaceutical synthesis. The following sections detail its mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy characteristics, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The data presented here has been compiled from various spectral databases.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) analysis provides critical information regarding the molecular weight and fragmentation pattern of the compound. The primary mass-to-charge ratios (m/z) observed are summarized below.

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment |

| 184 | Top Peak | [M-Cl]+ |

| 186 | 2nd Highest | Isotopic peak of [M-Cl]+ |

| 138 | 3rd Highest | Further fragmentation |

Data sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center as cited in PubChem.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to determine the proton environment of a molecule. For this compound, the aromatic region of the spectrum is of primary interest. While specific, high-resolution peak data is proprietary on some platforms, the expected signals can be inferred from the molecular structure. The aromatic protons are expected to appear as multiplets in the downfield region of the spectrum due to the electron-withdrawing effects of the chloro, nitro, and benzoyl chloride functionalities.

Instrument details from historical data indicate the use of a Varian A-60 spectrometer for ¹H NMR analysis.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound will prominently feature absorption bands corresponding to the carbonyl group of the acid chloride, the nitro group, and the carbon-chlorine bonds.

FTIR spectra have been recorded using instruments such as the Bruker IFS 85.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited. These protocols are based on standard laboratory procedures for aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (approx. 5-10 mg) is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. The spectrum is acquired on a 400 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (B1202638) (TMS).

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

A small amount of solid this compound is placed directly onto the diamond crystal of an ATR accessory. Pressure is applied to ensure intimate contact between the sample and the crystal. A background spectrum of the clean, empty crystal is recorded and subsequently subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of this compound in a volatile organic solvent, such as dichloromethane, is injected into the gas chromatograph. The compound is separated on a capillary column (e.g., HP-5MS) before entering the mass spectrometer. Electron ionization (EI) at 70 eV is typically used. The mass analyzer then separates the resulting ions based on their mass-to-charge ratio.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

The Cornerstone of Modern Therapeutics: A Technical Guide to Key Intermediates in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals